molecular formula C11H13NO2 B11906391 1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11906391
M. Wt: 191.23 g/mol
InChI Key: WBVUYWMKLMYDMM-UHFFFAOYSA-N
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Description

1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and material science. This specific compound features a hydroxy group at the 7th position and an ethanone group attached to the nitrogen atom of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Attachment of Ethanone Group: The ethanone group can be introduced through acylation reactions using ethanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinoline-7-one derivatives.

    Reduction: Formation of 1-(7-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: It can be utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The hydroxy group and the quinoline ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound without the hydroxy and ethanone groups.

    7-Hydroxyquinoline: Lacks the ethanone group but has the hydroxy group at the 7th position.

    1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone: Lacks the hydroxy group at the 7th position.

Uniqueness

1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the presence of both the hydroxy group and the ethanone group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with the simpler analogs.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(7-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-6-2-3-9-4-5-10(14)7-11(9)12/h4-5,7,14H,2-3,6H2,1H3

InChI Key

WBVUYWMKLMYDMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)O

Origin of Product

United States

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